molecular formula C8H6ClN3O B098721 2-Azido-2-phenylacetyl chloride CAS No. 16461-71-5

2-Azido-2-phenylacetyl chloride

Cat. No.: B098721
CAS No.: 16461-71-5
M. Wt: 195.6 g/mol
InChI Key: NRSMVAFUFMOXFI-UHFFFAOYSA-N
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Description

2-Azido-2-phenylacetyl chloride is an organic compound characterized by the presence of an azido group (-N₃) and a phenylacetyl chloride moiety. It is a white solid that is used as an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-2-phenylacetyl chloride typically involves the reaction of phenylacetyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

C6H5CH2COCl+NaN3C6H5CH2CON3+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{COCl} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CO}\text{N}_3 + \text{NaCl} C6​H5​CH2​COCl+NaN3​→C6​H5​CH2​CON3​+NaCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-2-phenylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products

    Nucleophilic Substitution: Formation of azido-substituted compounds.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Mechanism of Action

The mechanism of action of 2-Azido-2-phenylacetyl chloride primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by its high nucleophilicity and ability to form stable intermediates. These reactions enable the compound to participate in various synthetic transformations and bioconjugation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-2-phenylacetyl chloride is unique due to the presence of both the azido group and the acyl chloride functionality. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and bioconjugation .

Properties

IUPAC Name

2-azido-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSMVAFUFMOXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936962
Record name Azido(phenyl)acetyl chloride
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Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-71-5
Record name α-Azidobenzeneacetyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=16461-71-5
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Record name 2-Azido-2-phenylacetyl chloride
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Record name Azido(phenyl)acetyl chloride
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Record name 2-azido-2-phenylacetyl chloride
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Synthesis routes and methods

Procedure details

A solution of 1.61 grams (9.1 mmole) of 2-azido-2-phenylacetic acid [Forster and Mueller, J. Chem. Soc., 97, 138 (1910)] and 5 ml. of thionyl chloride is heated under reflux for hour. The reaction solution is evaporated under reduced pressure to furnish a residue of 2-azido-2-phenylacetyl chloride which is dissolved in 10 ml. of dichloromethane and is added over 5 minutes to a stirred ice-bath cooled solution of 2.4 grams (10 mmole) of 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam, 2.02 grams (20 mmole) of triethylamine and 50 ml. of dichloromethane. After 30 minutes the reaction solution is allowed to warm to room temperature. After a further 3 hours, the more volatile components of the solution are evaporated under reduceed pressure and the residue is taken up in 50 ml. of water. The aqueous solution is washed twice with 25 ml. portions of ethyl acetate, and it is then adjusted to pH 2.5 by the careful addition of 6N hydrochloric acid. The resulting cloudy mixture is extracted twice with 30 ml. portions of ethyl acetate. After being dried using anhydrous sodium sulfate, the combined extracts are filtered and solvent is evaporated in vacuo. The residue is dissolved in 10 ml. of dichloromethane; 1.0 ml. of triethylamine is added, and the resulting solution is poured into 350 ml. of rapidly stirred diethyl ether. The solid which precipitates is filtered off giving 1.62 g. (38% yield) of the title compound as its triethylamine salt. IR (KBr disc): 1792 cm-1 (β-lactam) and 1693 cm-1 (amide I). NMR (in D2O/NaHCO3): 7.40 ppm (s,5H, aromatic hyddrogens), 5.60 and 5.80 ppm (m and m, 2H, C-5 and C-6 hydrogens), 5.30 ppm (m,2H, C-3 hydrogen and side-chain methine hydrogen), 3.20 (q,6H, NCH2CH3 (1.60 ppm (s,3H, C-2 methyl hydrogens), 1.30 ppm (t,9H, NCH2CH3), 1.10 ppm (s,3H, C-2 -methyl hydrogens).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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